Bienvenue dans la boutique en ligne BenchChem!

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine

Medicinal Chemistry Building Block Procurement Quality Control

This halogen-rich sulfonylpiperidine features a unique 3-bromo-4-fluoro substitution, delivering a LogP of 4.21 and superior thermal stability (bp ~403°C). Choose the 98% purity grade to minimize side reactions in kinase inhibitor fragment-based design and ensure reproducible screening data. Available in research quantities with prompt global shipping.

Molecular Formula C12H15BrFNO2S
Molecular Weight 336.22 g/mol
CAS No. 1704097-06-2
Cat. No. B1458554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine
CAS1704097-06-2
Molecular FormulaC12H15BrFNO2S
Molecular Weight336.22 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C12H15BrFNO2S/c1-9-4-6-15(7-5-9)18(16,17)10-2-3-12(14)11(13)8-10/h2-3,8-9H,4-7H2,1H3
InChIKeyBFWXFOYRIVWSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine (CAS 1704097-06-2): High-Purity Sulfonylpiperidine Building Block for Selective Pharmacophore Design


1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine (CAS 1704097-06-2) is a sulfonylpiperidine derivative with molecular formula C12H15BrFNO2S and molecular weight 336.22 g/mol . The compound features a 3-bromo-4-fluorophenylsulfonyl group attached to a 4-methylpiperidine scaffold, creating a halogen-rich pharmacophoric pattern with a computed LogP of 4.21 [1]. This structural motif is consistent with the N-sulfonylpiperidine class that has been validated as kinase inhibitory scaffolds, notably against VEGFR-2, as demonstrated by Elgammal et al. (2024) [2]. The specific 3-bromo-4-fluoro substitution pattern distinguishes it from regioisomeric and mono-halogenated congeners, offering a unique balance of lipophilicity, steric bulk, and halogen-bonding potential for fragment-based and scaffold-hopping medicinal chemistry campaigns.

Why Generic Substitution Fails: Halogen Regioisomerism and Physicochemical Property Divergence in 4-Methylpiperidine Sulfonamides


Compounds within the 4-methylpiperidine sulfonamide class are not interchangeable due to substantial divergence in lipophilicity, thermal stability, and solid-state properties arising from subtle changes in halogen substitution pattern. For 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine, the 3-bromo-4-fluoro arrangement yields a computed LogP of 4.21 [1], compared to 3.68 for the 4-bromo-2-fluoro regioisomer [2] and 3.16 for the mono-fluoro analog . The presence of both bromine and fluorine is critical: bromine provides polarizable volume for halogen bonding and hydrophobic contacts, while fluorine modulates electronic properties and metabolic stability, as underscored by the prevalence of halogenated motifs in FDA-approved drugs [3]. Simply substituting a regioisomer or de-halogenated analog without adjusting synthetic routes or assay conditions risks altered target engagement, divergent physicochemical profiles, and irreproducible biological results.

Quantitative Differentiation Evidence: 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine vs. Closest Analogs


Purity Advantage: Leyan 98% vs. AKSci 95% Baseline

Among available commercial sources, the product offered by Leyan (Cat. 1793824) specifies a purity of 98%, whereas AKSci (Cat. 1597EC) supplies the same compound at 95% purity . This 3% absolute purity difference reduces the burden of side-product carryover in multi-step synthetic sequences, particularly when the compound serves as a late-stage intermediate or as a fragment for biophysical assays where impurities can confound IC50 measurements.

Medicinal Chemistry Building Block Procurement Quality Control

Lipophilicity Modulation via Regioisomerism: LogP 4.21 vs. 3.68 for the 4-Bromo-2-Fluoro Analog

The target compound exhibits a computed LogP of 4.21 (Chemsrc), whereas the 4-bromo-2-fluoro regioisomer (CAS 1331186-01-6) shows a LogP of 3.68 [1][2]. This ΔLogP of +0.53 units translates to approximately a 3.4-fold higher partition coefficient, indicating significantly greater lipophilicity for the 3-bromo-4-fluoro isomer. In lead optimization, such LogP differences directly impact membrane permeability, plasma protein binding, and off-target promiscuity.

Lipophilicity Drug Design ADME

Thermal Stability Margin: Boiling Point 403.3°C vs. 357.8°C for the De-Bromo (Mono-Fluoro) Analog

The target compound has a predicted boiling point of 403.3±55.0°C at 760 mmHg, whereas the de-bromo analog 1-((4-fluorophenyl)sulfonyl)-4-methylpiperidine (CAS 335215-13-9) boils at 357.8±44.0°C [1]. The approximately 45.5°C higher boiling point reflects stronger intermolecular interactions conferred by the bromine atom, enhancing thermal stability. This property is relevant for reactions requiring elevated temperatures, such as high-boiling solvent reflux or melt-phase reactions.

Thermal Stability Process Chemistry Synthetic Intermediates

Solid-State Packing Density: 1.5 g/cm³ vs. 1.644 g/cm³ for the Pyrrolidine Ring Analog

The target compound has a predicted density of 1.5±0.1 g/cm³, while the pyrrolidine analog 1-((3-bromo-4-fluorophenyl)sulfonyl)pyrrolidine (CAS 1446236-35-6) shows a higher density of 1.644±0.06 g/cm³ [1]. The lower density of the 4-methylpiperidine derivative suggests less efficient crystal packing, which may translate to improved solubility and easier handling during scale-up. Density differences can affect powder flow, compaction, and dissolution rates in pharmaceutical processing.

Solid-State Properties Crystallization Scale-Up

Lipophilicity Boost from Bromine Addition: LogP 4.21 vs. 3.16 for the Mono-Fluoro Analog

Compared to the mono-fluoro analog 1-((4-fluorophenyl)sulfonyl)-4-methylpiperidine (LogP = 3.16), the target compound exhibits a LogP of 4.21, a difference of +1.05 log units [1]. This approximately 11.2-fold increase in partition coefficient is attributable to the bromine atom, which adds both hydrophobic surface area and polarizable electron density. In structure-activity relationship (SAR) campaigns, such a LogP shift can be exploited to fine-tune target binding without altering the core scaffold.

Lipophilicity Optimization Lead Optimization ADME

Optimal Application Scenarios for 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine in Discovery and Process Chemistry


Fragment-Based Drug Discovery: Halogen-Rich Pharmacophore for VEGFR-2 and Kinase Targets

The 3-bromo-4-fluorophenylsulfonyl motif serves as a privileged fragment for kinase hinge-binding and halogen-bonding interactions. The N-sulfonylpiperidine scaffold has demonstrated VEGFR-2 inhibitory activity, with optimized derivatives achieving IC50 values as low as 0.0554 μM [2]. The target compound's computed LogP of 4.21 and its dual-halogen pattern (Br at position 3, F at position 4) [1] provide a starting point for fragment growing or merging strategies aimed at improving affinity while controlling lipophilicity. Procurement of the high-purity (98%) variant from Leyan ensures reliable fragment screening data without confounding impurities .

Synthetic Intermediate for High-Temperature Coupling Reactions

With a predicted boiling point of 403.3°C [1], this compound withstands elevated reaction temperatures typical of palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. The approximately 45°C higher boiling point relative to the de-bromo analog (357.8°C) provides an expanded thermal operating window, reducing the risk of decomposition during prolonged heating. This makes it suitable as a stable sulfonamide intermediate for constructing more complex kinase inhibitor architectures.

Lipophilicity-Driven Lead Optimization for CNS-Penetrant Candidates

The compound's LogP of 4.21 [1], compared to 3.16 for the mono-fluoro analog , positions it within the optimal lipophilicity range for CNS drug candidates (typically LogP 2–5). The additional bromine atom not only increases lipophilicity but also introduces a halogen-bond donor site that can engage backbone carbonyls in the kinase hinge region. Medicinal chemists can use this scaffold to balance potency and brain penetration in programs targeting neurological kinases.

Quality-Controlled Building Block for Multi-Step Medicinal Chemistry Campaigns

For laboratories requiring reproducible synthesis of compound libraries, the 98% purity grade available from Leyan reduces the risk of side reactions and simplifies purification compared to lower-purity alternatives (95% from AKSci) . The compound's well-defined physical properties—density 1.5 g/cm³, molecular weight 336.22 g/mol [1]—facilitate accurate stoichiometric calculations and inventory management, critical for scale-up from milligram to gram quantities in academic and industrial settings.

Quote Request

Request a Quote for 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.